

# Spectroscopic Analysis of alpha-Fluorophenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *alpha-Fluorophenylacetic acid*

Cat. No.: *B074067*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **alpha-Fluorophenylacetic acid**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **alpha-Fluorophenylacetic acid** is  $C_8H_7FO_2$  with a molecular weight of 154.14 g/mol. The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.50 - 7.35	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.95	d	1H	Methine proton (CH-F)
10.5 (broad)	s	1H	Carboxylic acid proton (COOH)

Solvent: CDCl<sub>3</sub>

#### <sup>13</sup>C NMR Data

A publicly available <sup>13</sup>C NMR spectrum for **alpha-Fluorophenylacetic acid** could not be located in the searched databases. For structurally similar compounds, such as phenylacetic acid, the carboxyl carbon typically appears around 178 ppm, the aromatic carbons between 127-134 ppm, and the benzylic carbon around 41 ppm. The introduction of a fluorine atom at the alpha position is expected to significantly shift the resonance of the alpha-carbon downfield and introduce C-F coupling.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
1710	Strong	C=O stretch (Carboxylic acid)
1250	Strong	C-O stretch
1070	Strong	C-F stretch
700 - 800	Strong	C-H bend (Aromatic)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
154	40	[M] <sup>+</sup> (Molecular ion)
109	100	[M - COOH] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **alpha-Fluorophenylacetic acid** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.
- The tube is capped and carefully inverted several times to ensure a homogeneous solution.

Data Acquisition (<sup>1</sup>H NMR):

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A spectral width of approximately 12 ppm is used.

- Referencing: The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  (7.26 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **alpha-Fluorophenylacetic acid** is ground to a fine powder using an agate mortar and pestle.
- About 100 mg of dry potassium bromide (KBr) powder is added to the mortar and briefly ground.
- The mixture is then thoroughly and quickly ground until a uniform, fine powder is obtained.
- The powder is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer.
- Mode: Transmission.
- Scan Range:  $4000 - 400 \text{ cm}^{-1}$ .
- Resolution:  $4 \text{ cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - GC/MS):

- A dilute solution of **alpha-Fluorophenylacetic acid** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

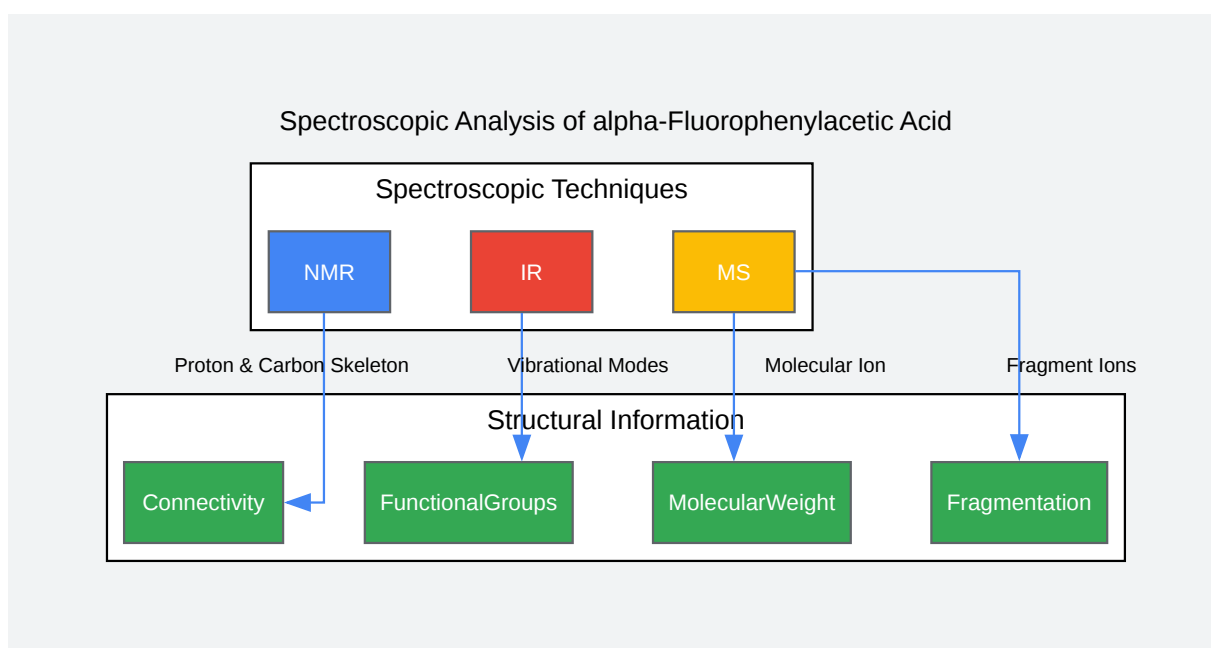
- The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the analyte from any impurities before it enters the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Scan Range: A mass-to-charge ( $m/z$ ) range of 40 - 400 is typically scanned.
- Data Analysis: The resulting mass spectrum is a plot of the relative abundance of ions as a function of their  $m/z$  ratio.

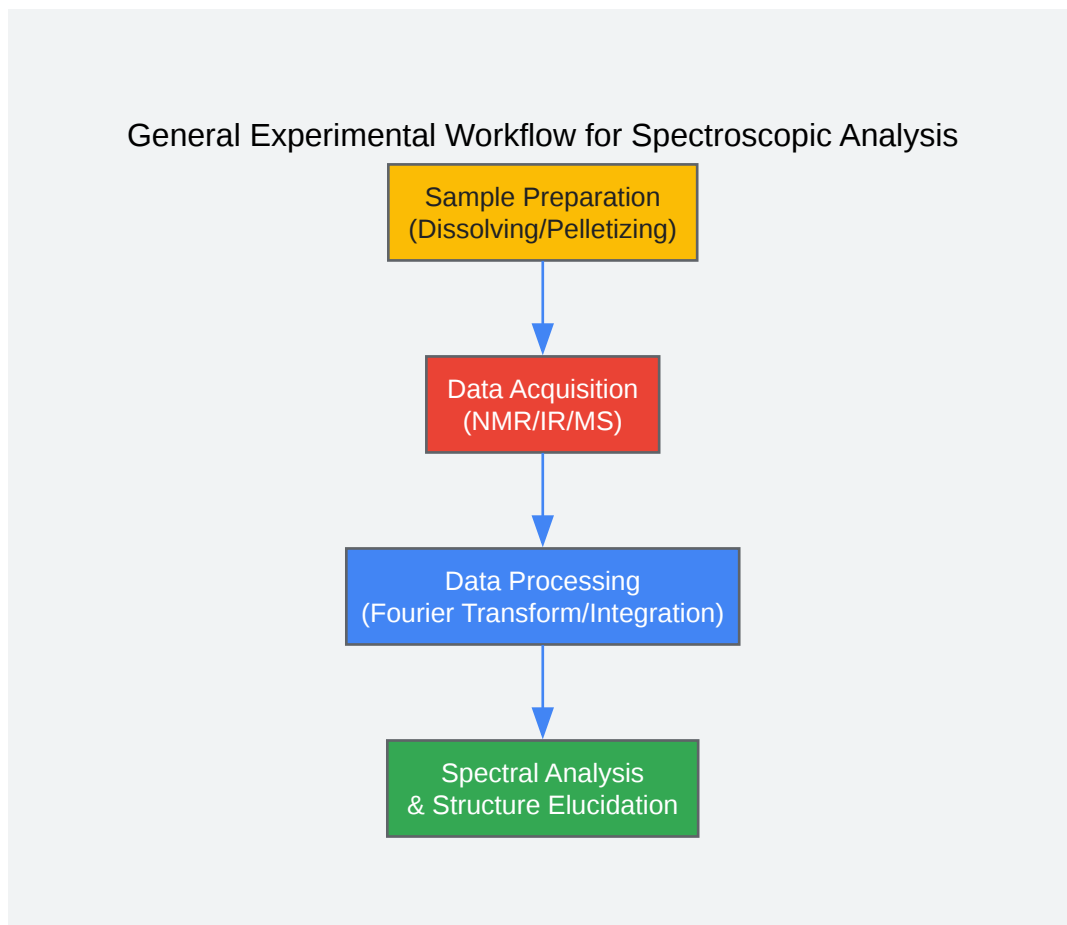
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and structural information.



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Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

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